molecular formula C26H26ClN5O4S B301742 N-{4-[(3-{[(4-chlorophenyl)sulfonyl]amino}-7-methyl-2-quinoxalinyl)amino]-2-methoxyphenyl}-2-methylpropanamide

N-{4-[(3-{[(4-chlorophenyl)sulfonyl]amino}-7-methyl-2-quinoxalinyl)amino]-2-methoxyphenyl}-2-methylpropanamide

Cat. No. B301742
M. Wt: 540 g/mol
InChI Key: WSFKTNNXRYBGIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[(3-{[(4-chlorophenyl)sulfonyl]amino}-7-methyl-2-quinoxalinyl)amino]-2-methoxyphenyl}-2-methylpropanamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential drug candidate for the treatment of cancer and autoimmune diseases.

Mechanism of Action

N-{4-[(3-{[(4-chlorophenyl)sulfonyl]amino}-7-methyl-2-quinoxalinyl)amino]-2-methoxyphenyl}-2-methylpropanamide is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in the signaling pathways of B cells and other immune cells. By inhibiting BTK, N-{4-[(3-{[(4-chlorophenyl)sulfonyl]amino}-7-methyl-2-quinoxalinyl)amino]-2-methoxyphenyl}-2-methylpropanamide can block the activation and proliferation of cancer cells and reduce inflammation in autoimmune diseases.
Biochemical and Physiological Effects:
N-{4-[(3-{[(4-chlorophenyl)sulfonyl]amino}-7-methyl-2-quinoxalinyl)amino]-2-methoxyphenyl}-2-methylpropanamide has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit the production of inflammatory cytokines in autoimmune diseases. N-{4-[(3-{[(4-chlorophenyl)sulfonyl]amino}-7-methyl-2-quinoxalinyl)amino]-2-methoxyphenyl}-2-methylpropanamide also has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life in the body.

Advantages and Limitations for Lab Experiments

One advantage of N-{4-[(3-{[(4-chlorophenyl)sulfonyl]amino}-7-methyl-2-quinoxalinyl)amino]-2-methoxyphenyl}-2-methylpropanamide is that it has shown efficacy in preclinical studies for a variety of cancer types and autoimmune diseases. However, one limitation is that the optimal dose and dosing schedule for N-{4-[(3-{[(4-chlorophenyl)sulfonyl]amino}-7-methyl-2-quinoxalinyl)amino]-2-methoxyphenyl}-2-methylpropanamide in humans is still unknown, and further clinical trials are needed to determine its safety and efficacy.

Future Directions

There are several future directions for the research and development of N-{4-[(3-{[(4-chlorophenyl)sulfonyl]amino}-7-methyl-2-quinoxalinyl)amino]-2-methoxyphenyl}-2-methylpropanamide. One direction is to investigate the potential of N-{4-[(3-{[(4-chlorophenyl)sulfonyl]amino}-7-methyl-2-quinoxalinyl)amino]-2-methoxyphenyl}-2-methylpropanamide as a combination therapy with other cancer drugs or immunotherapies. Another direction is to explore the use of N-{4-[(3-{[(4-chlorophenyl)sulfonyl]amino}-7-methyl-2-quinoxalinyl)amino]-2-methoxyphenyl}-2-methylpropanamide in other autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis. Additionally, further research is needed to optimize the dosing and administration of N-{4-[(3-{[(4-chlorophenyl)sulfonyl]amino}-7-methyl-2-quinoxalinyl)amino]-2-methoxyphenyl}-2-methylpropanamide in clinical trials.

Synthesis Methods

N-{4-[(3-{[(4-chlorophenyl)sulfonyl]amino}-7-methyl-2-quinoxalinyl)amino]-2-methoxyphenyl}-2-methylpropanamide was synthesized by the pharmaceutical company Takeda using a combination of synthetic chemistry and medicinal chemistry. The synthesis of N-{4-[(3-{[(4-chlorophenyl)sulfonyl]amino}-7-methyl-2-quinoxalinyl)amino]-2-methoxyphenyl}-2-methylpropanamide involves the reaction of 4-chloro-3-nitrobenzenesulfonamide with 2-amino-3-methylbenzoic acid to form the intermediate compound. This intermediate is then reacted with 2-methoxy-4-nitrophenol to form the final product, N-{4-[(3-{[(4-chlorophenyl)sulfonyl]amino}-7-methyl-2-quinoxalinyl)amino]-2-methoxyphenyl}-2-methylpropanamide.

Scientific Research Applications

N-{4-[(3-{[(4-chlorophenyl)sulfonyl]amino}-7-methyl-2-quinoxalinyl)amino]-2-methoxyphenyl}-2-methylpropanamide has been extensively studied for its potential therapeutic applications in cancer and autoimmune diseases. In preclinical studies, N-{4-[(3-{[(4-chlorophenyl)sulfonyl]amino}-7-methyl-2-quinoxalinyl)amino]-2-methoxyphenyl}-2-methylpropanamide has shown promising results in inhibiting the growth of cancer cells and reducing inflammation in autoimmune diseases. N-{4-[(3-{[(4-chlorophenyl)sulfonyl]amino}-7-methyl-2-quinoxalinyl)amino]-2-methoxyphenyl}-2-methylpropanamide has also been shown to enhance the efficacy of other cancer drugs, such as rituximab and venetoclax.

properties

Product Name

N-{4-[(3-{[(4-chlorophenyl)sulfonyl]amino}-7-methyl-2-quinoxalinyl)amino]-2-methoxyphenyl}-2-methylpropanamide

Molecular Formula

C26H26ClN5O4S

Molecular Weight

540 g/mol

IUPAC Name

N-[4-[[3-[(4-chlorophenyl)sulfonylamino]-7-methylquinoxalin-2-yl]amino]-2-methoxyphenyl]-2-methylpropanamide

InChI

InChI=1S/C26H26ClN5O4S/c1-15(2)26(33)31-21-12-8-18(14-23(21)36-4)28-24-25(29-20-11-5-16(3)13-22(20)30-24)32-37(34,35)19-9-6-17(27)7-10-19/h5-15H,1-4H3,(H,28,30)(H,29,32)(H,31,33)

InChI Key

WSFKTNNXRYBGIT-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)N=C(C(=N2)NC3=CC(=C(C=C3)NC(=O)C(C)C)OC)NS(=O)(=O)C4=CC=C(C=C4)Cl

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C(=N2)NC3=CC(=C(C=C3)NC(=O)C(C)C)OC)NS(=O)(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.